molecular formula C12H19ClN2O4S B6429748 6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride CAS No. 65019-56-9

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride

Cat. No.: B6429748
CAS No.: 65019-56-9
M. Wt: 322.81 g/mol
InChI Key: DOLRREOXCVNVIR-UHFFFAOYSA-N
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Description

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride is an organic compound that belongs to the class of sulfonamides. It consists of a hexanoic acid backbone with a 4-aminobenzenesulfonamido group at its 6-position. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride typically involves the following steps:

    Formation of Hexanoic Acid Derivative: The starting material, hexanoic acid, is reacted with nitrosyl chloride to form nitrosohexanoic acid.

    Sulfonamide Formation: The nitrosohexanoic acid is then reacted with 4-aminobenzenesulfonyl chloride to form 6-[(4-aminophenyl)sulfonylamino]hexanoic acid.

    Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Aminohexanoic acid derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the formulation of metal processing fluids, industrial cleaning agents, and water treatment processes.

Mechanism of Action

The mechanism of action of 6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-methylphenyl)sulfonylamino]hexanoic acid
  • 6-[(4-chlorophenyl)sulfonylamino]hexanoic acid
  • 6-[(4-nitrophenyl)sulfonylamino]hexanoic acid

Uniqueness

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

6-[(4-aminophenyl)sulfonylamino]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S.ClH/c13-10-5-7-11(8-6-10)19(17,18)14-9-3-1-2-4-12(15)16;/h5-8,14H,1-4,9,13H2,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLRREOXCVNVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65019-56-9
Record name Hexanoic acid, 6-[[(4-aminophenyl)sulfonyl]amino]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65019-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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